

Spectral Data Analysis of 2-bromo-N,N-diethylbenzamide: A Technical Guide

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Compound of Interest

Compound Name: **2-bromo-N,N-diethylbenzamide**

Cat. No.: **B022829**

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Introduction

2-bromo-N,N-diethylbenzamide is a substituted aromatic amide with significant potential in medicinal chemistry and organic synthesis. Its structural features, including the presence of a bromine atom on the aromatic ring and a diethylamide group, make it a versatile building block for the synthesis of more complex molecules. Understanding the spectral characteristics of this compound is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-bromo-N,N-diethylbenzamide**, offering valuable insights for researchers and scientists in the field of drug development and chemical research.

Molecular Structure and Key Features

The molecular structure of **2-bromo-N,N-diethylbenzamide** consists of a benzene ring substituted with a bromine atom at the ortho position to a diethylamide functional group. This ortho-substitution pattern introduces steric hindrance that can influence the conformation of the amide group and, consequently, its spectral properties.

Figure 1: Molecular Structure of **2-bromo-N,N-diethylbenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR spectra of **2-bromo-N,N-diethylbenzamide** provide detailed information about the chemical environment of each proton and carbon atom.

^1H NMR Spectral Data

The ^1H NMR spectrum of **2-bromo-N,N-diethylbenzamide** is characterized by signals corresponding to the aromatic protons and the protons of the two ethyl groups attached to the nitrogen atom. Due to the ortho-bromo substituent, the aromatic region is expected to show a complex splitting pattern. The ethyl groups may exhibit diastereotopicity due to restricted rotation around the C-N amide bond, leading to more complex signals than simple triplets and quartets.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
CH ₃ (ethyl)	~1.1-1.3	br t	~7.0
CH ₂ (ethyl)	~3.2-3.6	br q	~7.0
Aromatic-H	~7.2-7.7	m	-

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument frequency. The broadness of the signals for the ethyl groups is indicative of restricted rotation around the amide C-N bond.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show signals for the aromatic carbons, the carbonyl carbon, and the carbons of the diethylamino group.

Carbon Assignment	Chemical Shift (δ) ppm
CH ₃ (ethyl)	~12-15
CH ₂ (ethyl)	~40-45
Aromatic C-Br	~120
Aromatic C-H	~127-132
Aromatic C-C=O	~138
C=O (amide)	~168

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument frequency.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-bromo-N,N-diethylbenzamide** will show characteristic absorption bands for the aromatic ring, the amide group, and the C-Br bond.

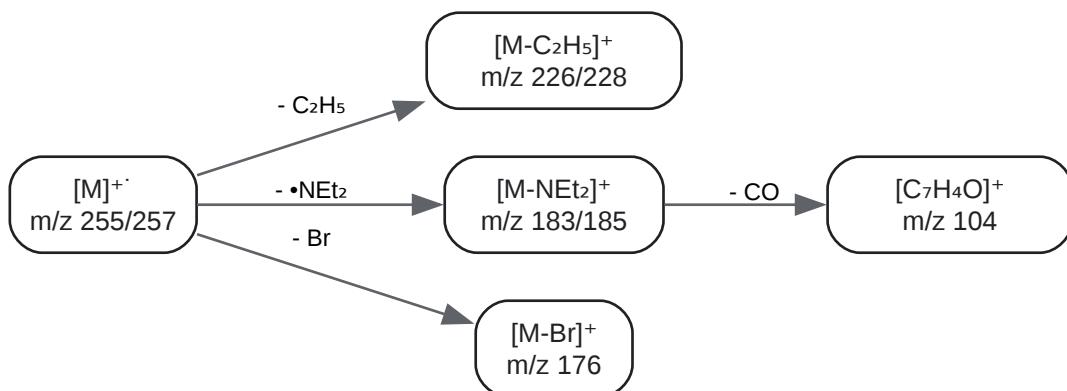
Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
C-H (aromatic)	3000-3100	Medium
C-H (aliphatic)	2850-2970	Medium-Strong
C=O (amide)	1630-1680	Strong
C=C (aromatic)	1450-1600	Medium
C-N (amide)	1200-1350	Medium
C-Br	500-600	Medium-Strong

Mass Spectrometry (MS)

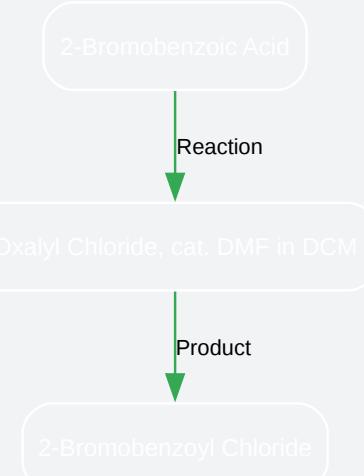
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine, with its two isotopes (^{79}Br and ^{81}Br) in nearly equal abundance, will result in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M^+) and a prominent $\text{M}+2$ peak of similar intensity. The fragmentation pattern will likely involve the cleavage of the amide bond and the loss of the bromine atom.

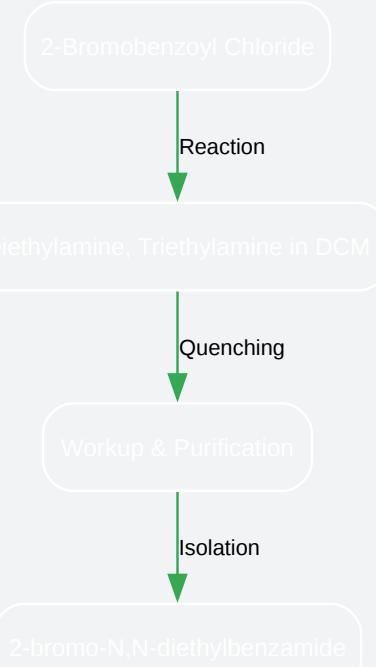
Expected Fragmentation Pattern:



Step 1: Acyl Chloride Formation



Step 2: Amide Formation (Schotten-Baumann)



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